Acetic acid trans-4-oxo-but-2-enyl ester

描述

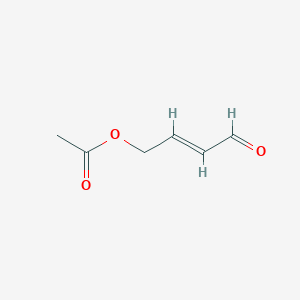

Acetic acid trans-4-oxo-but-2-enyl ester (IUPAC name: 4-oxopent-2-en-2-yl acetate) is an α,β-unsaturated ester characterized by a conjugated enone system (C=C and ketone groups) and an acetyloxy substituent. Its molecular formula is C₇H₁₀O₃, with a molecular weight of 154.15 g/mol. The compound is structurally defined by a trans-configuration at the double bond (C2–C3) and a ketone moiety at the C4 position .

属性

分子式 |

C6H8O3 |

|---|---|

分子量 |

128.13 g/mol |

IUPAC 名称 |

[(E)-4-oxobut-2-enyl] acetate |

InChI |

InChI=1S/C6H8O3/c1-6(8)9-5-3-2-4-7/h2-4H,5H2,1H3/b3-2+ |

InChI 键 |

PGHQVWCJFUMFLW-NSCUHMNNSA-N |

手性 SMILES |

CC(=O)OC/C=C/C=O |

规范 SMILES |

CC(=O)OCC=CC=O |

产品来源 |

United States |

相似化合物的比较

Key Synonyms:

- 4-Oxo-pent-2-en-2-yl acetate

- Acetic acid (1-methyl-3-oxobut-1-enyl) ester

- (E)-1-Methyl-3-oxo-1-butenyl acetate

- Ethyl trans-4-oxo-2-butenoate (Note: This name refers to the ethyl ester variant, CAS 2960-66-9) .

The compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic compounds and pharmaceutical precursors. Its enone system makes it reactive in Michael additions, Diels-Alder reactions, and nucleophilic substitutions .

Comparison with Similar Compounds

The structural and functional similarities of acetic acid trans-4-oxo-but-2-enyl ester to other α,β-unsaturated esters are critical for understanding its reactivity and applications. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Key Observations:

Ester Group Variability: The target compound’s acetyloxy group (vs. ethyl ester in analogues) impacts solubility and electrophilicity. Ethyl esters (e.g., ethyl trans-4-oxo-2-butenoate) are more lipophilic, favoring use in hydrophobic reaction environments .

Substituent Effects: Electron-withdrawing groups (e.g., chloro in 4-chloroacetoacetic acid ethyl ester) enhance the electrophilicity of the α,β-unsaturated system, accelerating nucleophilic attacks . Bulky substituents (e.g., chlorophenoxy in Ethyl 2-(4-chlorophenoxy)acetoacetate) influence steric hindrance, affecting regioselectivity in cycloadditions .

Reactivity and Applications: Compounds with ethoxy or phenoxy groups (e.g., Ethyl 4-ethoxy-2-oxobut-3-enoate) are preferred for constructing oxygen-containing heterocycles like furans and pyrans . The target compound’s acetyloxy group is advantageous in acyl transfer reactions, a feature exploited in prodrug design .

Synthetic Utility: While 4-chloroacetoacetic acid ethyl ester is a precursor to herbicides, the target compound’s enone system is more suited for biomedical applications, such as kinase inhibitor synthesis .

Research Findings and Data Gaps

Further research is needed to quantify its reactivity metrics (e.g., Michael acceptor potency) relative to ethyl or chloro-substituted analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。